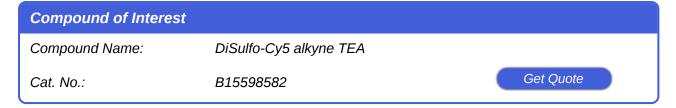


A Technical Guide to DiSulfo-Cy5 Alkyne TEA: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **DiSulfo-Cy5 alkyne TEA**, a water-soluble, far-red fluorescent dye engineered for stable bioconjugation through click chemistry. Its high hydrophilicity, conferred by two sulfo-groups, minimizes aggregation and non-specific binding, making it an excellent choice for labeling proteins, nucleic acids, and other biomolecules in aqueous environments. The terminal alkyne group enables covalent attachment to azide-modified targets via the highly efficient and bioorthogonal Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.

Core Properties of DiSulfo-Cy5 Alkyne TEA

The photophysical and chemical characteristics of **DiSulfo-Cy5 alkyne TEA** make it a robust tool for fluorescence-based detection. Key quantitative data are summarized below.



Property	Value	Reference(s)
Excitation Maximum (\(\lambda\)ex)	~649 nm	[1][2]
Emission Maximum (λem)	~666-672 nm	[2]
Molar Extinction Coefficient (ϵ)	~250,000 - 271,000 M ⁻¹ cm ⁻¹	[1][2][3]
Fluorescence Quantum Yield (Φ)	~0.2 - 0.28	[2][3]
Molecular Weight	781.04 g/mol	[4]
Recommended Laser Line	633 nm or 647 nm	[1]
Solubility	Water, DMSO, DMF, Methanol	[1][5]
Reactive Group	Alkyne (for click chemistry)	[6][7][8]

Experimental Protocols

This protocol outlines the general procedure for determining the excitation and emission spectra of **DiSulfo-Cy5 alkyne TEA** using a fluorescence spectrophotometer.

Materials:

- DiSulfo-Cy5 alkyne TEA
- Anhydrous Dimethyl sulfoxide (DMSO) or appropriate solvent (e.g., methanol or water)
- Phosphate-buffered saline (PBS) or buffer of choice
- · Quartz cuvettes
- Fluorescence spectrophotometer

Procedure:

Stock Solution Preparation: Prepare a concentrated stock solution of DiSulfo-Cy5 alkyne
 TEA (e.g., 1 mM) in anhydrous DMSO. Protect the solution from light and store at -20°C.



- Working Solution Preparation: Dilute the stock solution in the desired experimental buffer
 (e.g., PBS) to a final concentration suitable for fluorescence measurements (typically in the
 low micromolar to nanomolar range). The final DMSO concentration should be kept low (e.g.,
 <1%) to avoid solvent effects on the spectral properties.
- Instrument Setup:
 - Turn on the fluorescence spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
 - Set the excitation and emission slit widths (e.g., 5 nm).
- Emission Spectrum Measurement:
 - Place a cuvette containing the working solution into the sample holder.
 - Set the excitation wavelength to the expected maximum (e.g., 649 nm).
 - Scan a range of emission wavelengths (e.g., 660 nm to 800 nm).
 - Identify the wavelength with the maximum fluorescence intensity; this is the emission maximum (λem).
- Excitation Spectrum Measurement:
 - Set the emission monochromator to the determined emission maximum (λem).
 - Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).
 - The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
- Data Analysis: Plot fluorescence intensity versus wavelength for both scans to visualize the spectra.

This protocol describes a general method for conjugating **DiSulfo-Cy5 alkyne TEA** to an azide-modified biomolecule (e.g., a protein or oligonucleotide).



Materials:

- DiSulfo-Cy5 alkyne TEA
- Azide-modified biomolecule
- Copper(II) sulfate (CuSO₄)
- Reducing agent: Sodium ascorbate
- Copper-stabilizing ligand (optional but recommended): Tris(3hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions.[9]
- Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7-8.
- DMSO for preparing dye stock solution.
- Purification system (e.g., size exclusion chromatography, dialysis, or ethanol precipitation for oligonucleotides).

Procedure:

- Prepare Reagent Stock Solutions:
 - Dye: Dissolve DiSulfo-Cy5 alkyne TEA in DMSO to a concentration of 10 mM.
 - Biomolecule: Dissolve the azide-modified biomolecule in the reaction buffer to a known concentration (e.g., 1-5 mg/mL for proteins).
 - Copper Sulfate: Prepare a 20-100 mM stock solution of CuSO₄ in water.[9][10]
 - Ligand (THPTA): Prepare a 100 mM stock solution of THPTA in water.
 - Sodium Ascorbate: Prepare a 100-300 mM stock solution of sodium ascorbate in water.
 This solution must be made fresh immediately before use as it oxidizes quickly.[9]
- · Set Up the Reaction:
 - In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.



- Add DiSulfo-Cy5 alkyne TEA stock solution. A 2-10 fold molar excess of dye over the biomolecule is a common starting point.
- Add the THPTA ligand solution (if used), followed by the CuSO₄ solution. Vortex briefly to mix.[9]

Initiate the Reaction:

- Add the freshly prepared sodium ascorbate solution to the mixture to initiate the click reaction.[9] The final concentrations might typically be: 1-2 mM CuSO₄, 1-2 mM THPTA, and 10-15 mM sodium ascorbate.
- Vortex the tube gently.

Incubation:

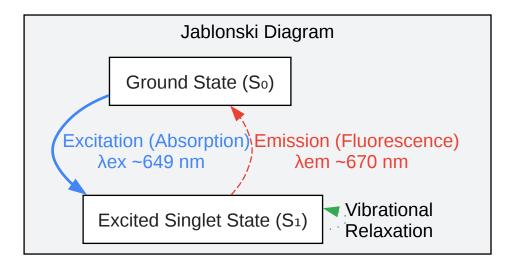
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
 Reaction times may vary depending on the specific reactants.

Purification:

- Remove the unreacted dye and reaction components from the labeled biomolecule.
- For proteins, use a desalting column (size exclusion chromatography) or dialysis.
- For oligonucleotides, ethanol precipitation is often effective.[10]
- · Confirmation and Storage:
 - Confirm successful conjugation using UV-Vis spectroscopy (looking for both the protein/DNA absorbance peak and the dye peak at ~649 nm) or gel electrophoresis with fluorescence imaging.
 - Store the purified conjugate according to the biomolecule's requirements, typically at 4°C or -20°C, protected from light.

Visualizations

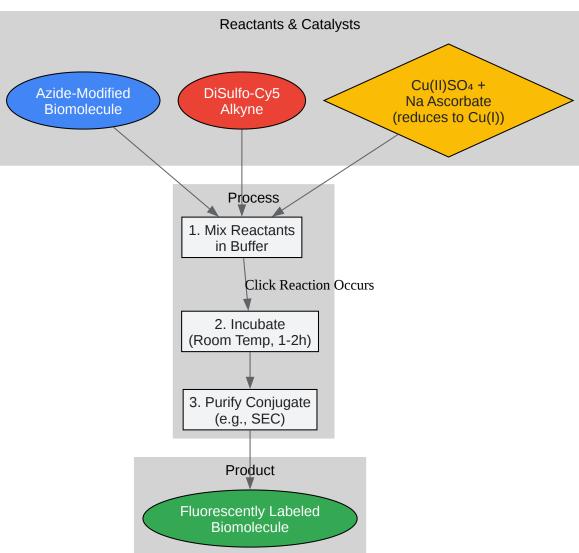




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Caption: Principle of fluorescence excitation and emission.





CuAAC Bioconjugation Workflow

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Caption: Workflow for CuAAC-mediated bioconjugation.



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